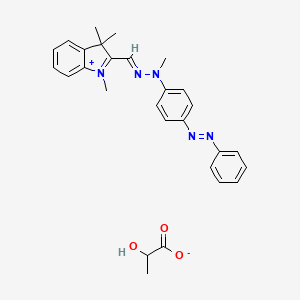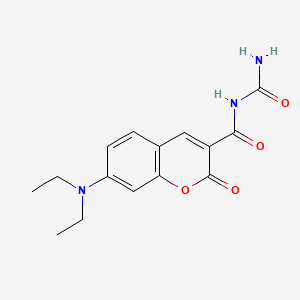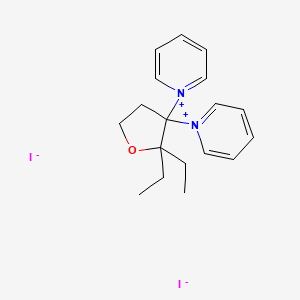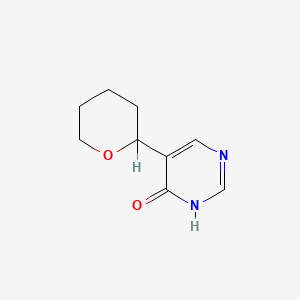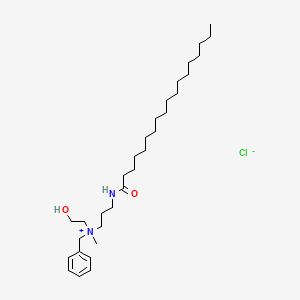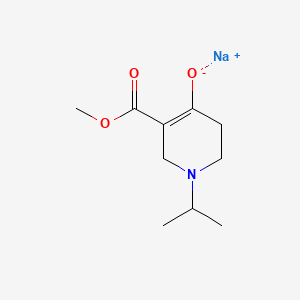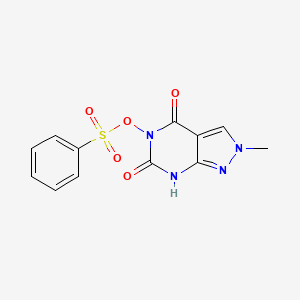
2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate is a complex organic compound known for its intriguing structure and diverse range of applications in various scientific fields. Its multifaceted nature arises from the unique combination of the pyrazolopyrimidinone and benzenesulfonate moieties, making it a significant subject of study in organic and medicinal chemistry.
Preparation Methods
The preparation of 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate involves several synthetic routes:
Synthetic Routes and Reaction Conditions
: One common method involves the reaction of 2-methylpyrazolo[3,4-d]pyrimidin-4,6-dione with benzenesulfonyl chloride under basic conditions. Typically, solvents like dichloromethane or toluene are used, and the reaction is catalyzed by bases such as triethylamine or pyridine.
Industrial Production Methods
: Industrially, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and yield optimization. Reaction conditions are meticulously monitored to ensure the purity and quality of the final product.
Chemical Reactions Analysis
2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate undergoes various chemical reactions:
Types of Reactions
: The compound can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
: Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles like ammonia or primary amines under appropriate conditions.
Major Products
: The major products of these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amino derivatives.
Scientific Research Applications
2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate finds extensive use in various scientific domains:
Chemistry
: In organic synthesis, it serves as a building block for the preparation of more complex molecules.
Biology
: It is utilized in biochemical assays to study enzyme interactions and molecular pathways.
Medicine
: The compound has potential therapeutic applications, including anti-inflammatory and anti-cancer activities.
Industry
: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism by which 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate exerts its effects varies based on its application:
Molecular Targets
: In medicinal chemistry, the compound may inhibit specific enzymes or receptors involved in disease pathways.
Pathways Involved
: It can modulate signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer.
Comparison with Similar Compounds
Compared to similar compounds, 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate offers unique advantages:
Uniqueness
: Its dual functional groups (pyrazolopyrimidinone and benzenesulfonate) allow for diverse chemical reactivity and biological activity.
Similar Compounds
: Related compounds include 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl chloride and 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl acetate, which share the pyrazolopyrimidinone core but differ in their substituents, leading to variations in their reactivity and applications.
Properties
CAS No. |
10505-24-5 |
|---|---|
Molecular Formula |
C12H10N4O5S |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
(2-methyl-4,6-dioxo-7H-pyrazolo[3,4-d]pyrimidin-5-yl) benzenesulfonate |
InChI |
InChI=1S/C12H10N4O5S/c1-15-7-9-10(14-15)13-12(18)16(11(9)17)21-22(19,20)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,18) |
InChI Key |
IGCGKYJMDSKNSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)NC(=O)N(C2=O)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



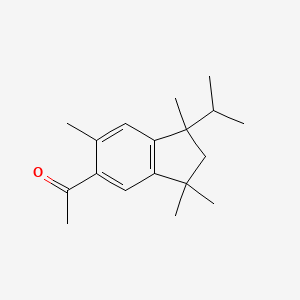
![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)

